12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid

PROTAC linker chain length ternary complex formation

12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid (CAS: 1313809-44-7, C23H36O5, MW: 392.5) is a specialized PROTAC (Proteolysis Targeting Chimera) linker building block. Structurally, it features a Boc-protected 4-hydroxybenzoic acid moiety connected via an ether linkage to a 12-carbon aliphatic chain terminating in a carboxylic acid.

Molecular Formula C23H36O5
Molecular Weight 392.5 g/mol
Cat. No. B12842966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid
Molecular FormulaC23H36O5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)OCCCCCCCCCCCC(=O)O
InChIInChI=1S/C23H36O5/c1-23(2,3)28-22(26)19-14-16-20(17-15-19)27-18-12-10-8-6-4-5-7-9-11-13-21(24)25/h14-17H,4-13,18H2,1-3H3,(H,24,25)
InChIKeyYKXRXPDFLONKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid Technical Baseline for PROTAC Linker Procurement


12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid (CAS: 1313809-44-7, C23H36O5, MW: 392.5) is a specialized PROTAC (Proteolysis Targeting Chimera) linker building block. Structurally, it features a Boc-protected 4-hydroxybenzoic acid moiety connected via an ether linkage to a 12-carbon aliphatic chain terminating in a carboxylic acid . This compound belongs to the alkyl/ether linker class and provides a dual-functional handle: the terminal carboxylic acid is available for amide coupling with ligands, while the Boc group offers a temporary protective handle that can be selectively removed to reveal further reactive functionalities . As a PROTAC linker, its primary role is to provide a spatial bridge between the target protein ligand and the E3 ligase ligand, making its length and rigidity critical design parameters.

Structural and Performance Risks of Substituting 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid with Shorter-Chain or Amino-Based PROTAC Linkers


In PROTAC design, the linker is not a passive spacer but an active determinant of ternary complex stability and degradation efficiency. Systematic studies have demonstrated that linker length exerts a profound effect on PROTAC efficacy; for instance, increasing linker atom count from 9 to 16 atoms reduced IC50 from 140 μM to 26 μM in MCF7 cell viability assays [1]. Substituting this specific C12 phenoxy linker with a shorter C9 analog (e.g., 9-(4-(tert-butoxycarbonyl)phenoxy)nonanoic acid) would reduce the spacer length by three carbon atoms, potentially altering the spatial orientation between warhead and E3 ligase ligand and compromising degradation activity . Similarly, replacing the phenoxy core with an amino-based linker such as Boc-12-Ado-OH introduces an amide bond that differs in conformational flexibility and hydrogen-bonding capacity from the ether linkage, which may affect both ternary complex geometry and cellular permeability.

Quantitative Differentiation of 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid Versus Closest Analogs for PROTAC Research


Chain Length Comparison: C12 Phenoxy Linker Provides Extended Spatial Reach Relative to C9 Analog

The 12-carbon alkyl chain in 12-(4-(tert-butoxycarbonyl)phenoxy)dodecanoic acid (MW: 392.5) provides a longer spacer distance compared to the C9 analog 9-(4-(tert-butoxycarbonyl)phenoxy)nonanoic acid (MW: 364.48, C21H32O5) . This additional three-carbon length translates to an approximate 3.8 Å increase in extended chain conformation, which may critically influence the optimal distance required for ternary complex formation between target protein and E3 ligase. PROTAC linker optimization studies have shown that even small variations in chain length can shift degradation efficiency; in reported cases, a 16-atom linker achieved optimal activity compared to 9-atom and 12-atom variants [1].

PROTAC linker chain length ternary complex formation

Physicochemical Property Differentiation: Increased Lipophilicity of C12 Phenoxy Linker Compared to C9 Analog

The extended alkyl chain of 12-(4-(tert-butoxycarbonyl)phenoxy)dodecanoic acid results in calculated LogP values (XLOGP3: 7.21; Consensus Log P: 5.79) that are measurably higher than those predicted for the C9 analog . This increased lipophilicity arises directly from the additional three methylene units and may influence membrane permeability, solubility profile, and the overall drug-likeness of the resulting PROTAC molecule. The compound's predicted aqueous solubility (LogS ESOL: -5.89; 0.000484 mg/mL) places it in the 'moderately soluble' class, a parameter that affects formulation and assay conditions .

lipophilicity LogP PROTAC permeability

Functional Group Comparison: Phenoxy Ether Linker Offers Distinct Conformational Flexibility Versus Amino-Based Boc-12-Ado-OH

12-(4-(tert-butoxycarbonyl)phenoxy)dodecanoic acid (C23H36O5, MW: 392.5) contains a phenoxy ether linkage connecting the Boc-protected aromatic ring to the alkyl chain . In contrast, the commonly used alternative Boc-12-Ado-OH (12-((tert-butoxycarbonyl)amino)dodecanoic acid, C17H33NO4, MW: 315.45) features a Boc-protected amino group directly attached to the dodecanoic acid chain via an amide/amine linkage . The ether oxygen in the phenoxy linker provides different rotational freedom and hydrogen-bonding potential compared to the nitrogen in amino-based linkers. The presence of the aromatic ring further introduces a rigid segment (approximately 2.8 Å distance between ether oxygen and para-position carboxyl group) that reduces overall linker flexibility relative to fully aliphatic amino linkers, which may influence ternary complex geometry and degradation efficiency [1].

PROTAC linker chemistry ether linkage conformational flexibility

Purity and Quality Control: Commercial Availability at Standardized High Purity for Reproducible PROTAC Synthesis

Commercial suppliers offer 12-(4-(tert-butoxycarbonyl)phenyl)dodecanoic acid (the phenyl variant CAS 956501-29-4) at a standardized purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC analysis . This level of purity is comparable to that of Boc-12-Ado-OH, which is also available at ≥98% purity with spectroscopic characterization . The availability of comprehensive analytical data ensures batch-to-batch consistency, a critical requirement for reproducible PROTAC synthesis and subsequent biological evaluation.

PROTAC building block chemical purity quality control

Optimal Research Applications for 12-(4-(tert-Butoxycarbonyl)phenoxy)dodecanoic acid Based on Quantitative Linker Properties


PROTAC Development Requiring Extended Linker Length (>12 Atoms) for Optimal Ternary Complex Formation

This compound is specifically suited for PROTAC projects where linker optimization studies have indicated that extended spacer lengths (approaching 16-20 atoms total) are required for effective target degradation . The 12-carbon alkyl chain provides a longer reach compared to C9 analogs, enabling researchers to explore distance-dependent activity relationships without resorting to PEG-based linkers that introduce different physicochemical properties. The Boc-protected phenoxy group provides a stable handle for further synthetic elaboration while the terminal carboxylic acid enables direct conjugation to amine-containing ligands via standard amide coupling protocols.

Synthesis of PROTACs Requiring Moderate Lipophilicity for Cellular Permeability Optimization

With calculated XLOGP3 of 7.21 and consensus LogP of 5.79, this linker occupies a specific lipophilicity range that balances membrane permeability with aqueous solubility . PROTAC molecules incorporating this linker are predicted to exhibit sufficient cellular uptake while avoiding excessive hydrophobicity that could lead to aggregation or non-specific binding. This makes the compound particularly valuable for targeting intracellular proteins where passive diffusion across the cell membrane is a rate-limiting step for degradation efficiency.

PROTAC Linker SAR Studies Comparing Phenoxy-Ether Versus Amino-Based Spacer Chemistries

The phenoxy-ether linkage and aromatic ring in this compound provide distinct conformational properties compared to fully aliphatic amino-based linkers like Boc-12-Ado-OH . Researchers conducting systematic linker structure-activity relationship (SAR) studies can use this compound to probe the effects of aromatic rigidity, ether oxygen hydrogen-bonding potential, and overall linker geometry on ternary complex formation and protein degradation efficiency [1]. Parallel testing against amino-based linkers of similar length enables identification of optimal linker chemistry for specific target protein-E3 ligase pairs.

Building Block for Multi-Step Synthesis of Complex PROTAC Degraders Requiring Orthogonal Protection

The Boc group provides orthogonal protection that is stable under basic and nucleophilic conditions but readily removed under mild acidic conditions (e.g., TFA or HCl in dioxane) . This allows for sequential deprotection and functionalization strategies where the Boc group remains intact during initial coupling steps (e.g., amide bond formation at the carboxylic acid terminus) and is subsequently removed to reveal a reactive site for further conjugation. This orthogonal protection scheme is essential for constructing complex heterobifunctional PROTAC molecules with precise control over conjugation sites.

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